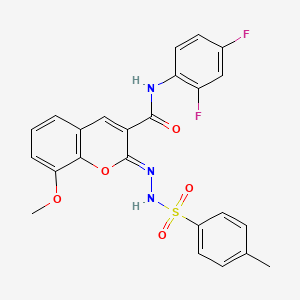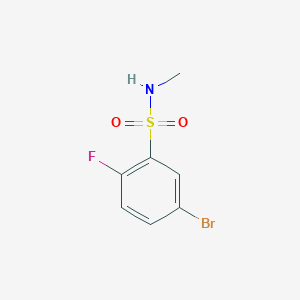
5-Bromo-2-fluoro-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-N-methylbenzenesulfonamide is a chemical compound with the CAS Number: 1531658-28-2 . Its molecular formula is C7H7BrFNO2S .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-fluoro-N-methylbenzenesulfonamide consists of a benzene ring substituted with bromo, fluoro, and methylbenzenesulfonamide groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 268.11 . It’s a solid at room temperature . The boiling point is 339.0±52.0 C at 760 mmHg .Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Anticancer Properties : A novel compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide, was synthesized unexpectedly through the aminohalogenation reaction, showcasing potential anticancer properties. This synthesis indicates the versatility of compounds related to 5-Bromo-2-fluoro-N-methylbenzenesulfonamide in creating derivatives with possible therapeutic applications (Zhang et al., 2010).
Potential HIV-1 Inhibition : Methylbenzenesulfonamide derivatives, closely related to 5-Bromo-2-fluoro-N-methylbenzenesulfonamide, have shown increasing interest due to their potential as HIV-1 infection inhibitors. This indicates the potential of these compounds in developing new therapeutic agents (Cheng De-ju, 2015).
Metal Complex Formation and Photodynamic Therapy Application : The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups highlight the potential use of these compounds in photodynamic therapy, particularly in treating cancer. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds make them promising for such applications (Pişkin et al., 2020).
Functional Applications and Chemical Properties
Corrosion Inhibition : Piperidine derivatives, including compounds like 5-Bromo-2-fluoro-N-methylbenzenesulfonamide, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations suggest their effectiveness, highlighting their potential application in protecting metals from corrosion (Kaya et al., 2016).
Synthesis of Radiopharmaceuticals : The synthesis and decomposition studies of N-([18F]fluoroalkyl)-N-nitroso-4-methyl-benzensulfonamides, related to 5-Bromo-2-fluoro-N-methylbenzenesulfonamide, provide insights into the stability and reactivity of these compounds. This research is significant for developing new compounds for the 18F-labelling of radiopharmaceuticals, showcasing the compound's potential in medical imaging and diagnostics (Schirrmacher et al., 2003).
Antibacterial and Lipoxygenase Inhibition : The synthesis of new sulfonamides bearing a 1,4-benzodioxin ring indicates potential antibacterial properties and could serve as therapeutic agents for inflammatory ailments. The inhibitory activity against various bacterial strains and lipoxygenase enzyme suggests the compound's relevance in developing new drug candidates (Abbasi et al., 2017).
Enantioselective Fluorination : The structure-micro-tuned N-fluorobenzenesulfonamides, closely related to 5-Bromo-2-fluoro-N-methylbenzenesulfonamide, have been used in the enantioselective fluorination of 2-oxindoles. This application in organic synthesis demonstrates the versatility and potential of these compounds in producing enantioselective fluorinated products (Fajie Wang et al., 2014).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-fluoro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTARTKOOUYRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-N-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

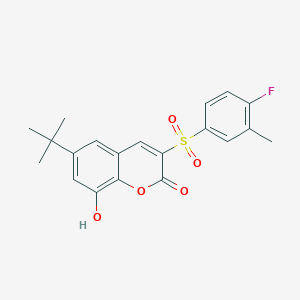
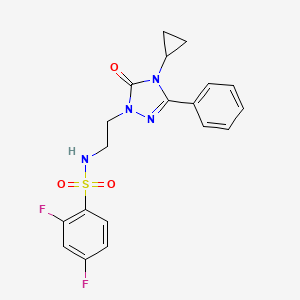
![7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2462552.png)
![3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2462554.png)
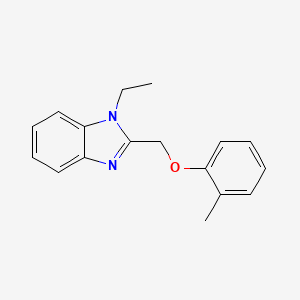
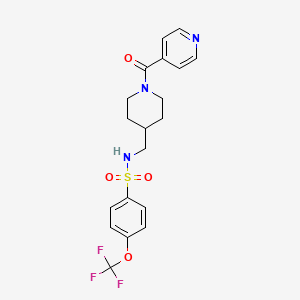
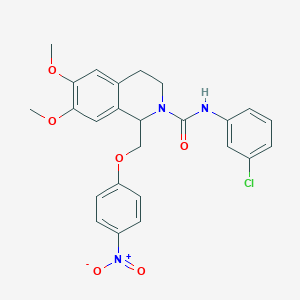
![1-(3,4-Dichlorophenyl)-3-[2-(furan-3-YL)ethyl]urea](/img/structure/B2462562.png)
![1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxopyridazine-3-carboxamide](/img/structure/B2462563.png)
![2-Chloro-1-[2-(2-hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2462565.png)
![7-isopropyl-5-methyl-2-((2-methylbenzyl)thio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2462566.png)
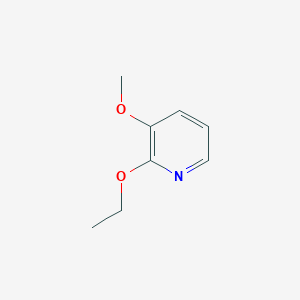
![Methyl 4-oxo-6-(2-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2462568.png)
